molecular formula C21H21N3O2S B2977868 3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442557-70-2

3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2977868
CAS No.: 442557-70-2
M. Wt: 379.48
InChI Key: JFGBOZGTDOPJMV-UHFFFAOYSA-N
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Description

3-Amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 442557-70-2) is a thienoquinoline carboxamide derivative with the molecular formula C21H21N3O2S and a molecular weight of 379.48 g/mol. Its structure comprises a tetrahydrothienoquinoline core substituted with a benzyl carboxamide group, an amino moiety at position 3, and two methyl groups at position 7,5.

Properties

IUPAC Name

3-amino-N-benzyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-21(2)9-15-13(16(25)10-21)8-14-17(22)18(27-20(14)24-15)19(26)23-11-12-6-4-3-5-7-12/h3-8H,9-11,22H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGBOZGTDOPJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NCC4=CC=CC=C4)N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the amino or benzyl positions .

Scientific Research Applications

3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol)
Target Compound Thieno[2,3-b]quinoline -NH2 (3), -N-benzyl carboxamide (2), -CH3 (7,7) C21H21N3O2S 379.48
4-(4-Bromophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide (B2) Tetrahydroquinoline -Br (4-phenyl), -CH3 (2, thiazole), -N-(2-methylthiazol-4-yl) carboxamide (3) C21H20BrN3O2S 457.36
4-(3-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide (B3) Tetrahydroquinoline -Cl (3-phenyl), -CH3 (2, thiazole), -N-(2-methylthiazol-4-yl) carboxamide (3) C21H20ClN3O2S 411.91
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Thieno[2,3-b]quinoline -NH2 (3), -N-(4-fluorophenyl) carboxamide (2) C19H17FN3OS 354.43
3-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Thieno[2,3-b]quinoline -NH2 (3), -N-[2-chloro-5-(trifluoromethyl)phenyl] carboxamide (2) C20H16ClF3N3OS 438.88

Key Observations :

  • The target compound’s benzyl carboxamide group enhances lipophilicity compared to analogs with thiazole (B2, B3) or fluorophenyl substituents .
  • Electron-withdrawing groups (e.g., -CF3 in ) increase polarity and may influence receptor binding.

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Yield (%) IR (C=O, cm⁻¹) Notable Spectral Features (1H-NMR)
Target Compound Not reported Not reported Not reported Not available in evidence
B2 261 30 1693 (ketone), 1644 (amide) δ 12.42 (s, amide N-H), 7.47 (d, aromatic H), 3.14 (t, cyclohexanone C8-H), 2.47 (s, thiazole-CH3)
B3 241 25 1694 (ketone), 1672 (amide) δ 12.41 (s, amide N-H), 7.31–7.27 (m, aromatic H), 2.67–2.51 (m, cyclohexanone C6-H)
3-Amino-N-(4-fluorophenyl)-... Not reported Not reported Not reported Not available in evidence
3-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-... Not reported Not reported Not reported Not available in evidence

Key Observations :

  • B2 and B3 exhibit lower yields (25–30%) compared to typical carboxamide syntheses, likely due to steric hindrance from bulky substituents .
  • The target compound lacks reported melting point and spectral data, highlighting gaps in published characterization.

Biological Activity

The compound 3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thienoquinoline core with various functional groups that may contribute to its biological activity. The presence of an amino group and a benzyl moiety are particularly noteworthy for their potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the thienoquinoline class exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

  • Cell Line Studies : The anticancer properties of related thienoquinoline derivatives have been evaluated using various human tumor cell lines. For instance, studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cells such as HepG2 (liver cancer) and DU145 (prostate cancer) .
  • Mechanism of Action : The proposed mechanisms include inhibition of topoisomerase II and modulation of apoptotic pathways. These actions suggest that the compound may interfere with DNA replication and repair processes in cancer cells .
  • Molecular Docking Studies : Computational docking studies have indicated that these compounds can effectively bind to key targets such as EGFR tyrosine kinase, which is crucial for cancer cell proliferation .

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of thienoquinoline derivatives against various pathogens. For example:

  • Bacterial Inhibition : Compounds showed significant activity against Staphylococcus aureus and Escherichia coli in disk diffusion assays .
  • Mechanism : The antimicrobial action is likely attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Recent investigations into related compounds have highlighted their potential neuroprotective effects:

  • Induction of Neural Differentiation : Some derivatives have been reported to induce differentiation in PC12 cells, a model for neuronal differentiation. This effect is mediated through pathways independent of traditional neurotrophic factors .
  • Fluorescence Properties : Certain derivatives exhibit fluorescence that can be utilized in bioimaging applications, enhancing their utility in neuroscience research .

Data Tables

Biological ActivityCell Lines TestedIC50 ValuesMechanism
AnticancerHepG2, DU145VariesTopoisomerase inhibition
AntimicrobialS. aureus, E. coliVariesCell wall synthesis disruption
NeuroprotectivePC12Not specifiedNeural differentiation induction

Case Studies

  • Case Study 1 : A study on a related thienoquinoline compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value lower than standard chemotherapeutics like etoposide .
  • Case Study 2 : Another investigation reported the synthesis and evaluation of thienoquinoline derivatives showing promising antibacterial activity against multi-drug resistant strains .

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